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Compound of Interest

Compound Name: Carnidazole-d3

Cat. No.: B12364328

This guide provides a detailed overview of the spectroscopic and spectrometric data for
Carnidazole-d3, tailored for researchers, scientists, and professionals in drug development.
The document outlines the key identifiers, mass spectrometry, and nuclear magnetic resonance
data, along with detailed experimental protocols for their acquisition.

Compound Identification

Carnidazole-d3 is the deuterated analog of Carnidazole, an antiprotozoal agent. The
incorporation of deuterium isotopes makes it a valuable internal standard for quantitative mass
spectrometry-based studies.

Property Value

O-(trideuteriomethyl) N-[2-(2-methyl-5-
UPAC Name nit:oimidazol—1—yl)(:t:1yl]c[ari>amothi)(l)ate
Molecular Formula CsHoD3N40O3S
Exact Mass 247.08 g/mol
Molecular Weight 247.32 g/mol
CAS Number 171364-40-2

Mass Spectrometry Data
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Mass spectrometric analysis is crucial for confirming the identity and isotopic enrichment of
Carnidazole-d3. The key feature is the mass shift of +3 daltons compared to the non-
deuterated Carnidazole (exact mass: 244.06 g/mol ).

lon m/z (Observed) Description

[M+H]* 248.087 Protonated molecular ion.

Sodium adduct of the
[M+Na]* 270.069 ]
molecular ion.

Note: The observed m/z values can vary slightly depending on the instrument calibration and
resolution.

Experimental Protocol: Mass Spectrometry

Objective: To acquire high-resolution mass spectra of Carnidazole-d3 to confirm its molecular
weight and isotopic purity.

Instrumentation:

o Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-
Flight (Q-TOF) or Orbitrap instrument.

« lonization Source: Electrospray lonization (ESI) in positive ion mode.

e Liquid Chromatography (LC) System (Optional): An HPLC or UHPLC system for sample
introduction.

Procedure:

o Sample Preparation: Prepare a 1 ug/mL solution of Carnidazole-d3 in an appropriate
solvent, such as acetonitrile or methanol.

e Direct Infusion (or LC Introduction):

o Direct Infusion: Infuse the sample solution directly into the mass spectrometer's ESI
source at a flow rate of 5-10 pL/min.
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o LC-MS: If using an LC system, inject 1-5 pL of the sample onto a suitable C18 column with
a simple isocratic or gradient elution using mobile phases such as water and acetonitrile
with 0.1% formic acid.

o Mass Spectrometer Settings (Typical):
o lonization Mode: ESI Positive
o Capillary Voltage: 3.5 - 4.5 kV
o Source Temperature: 120 - 150 °C
o Desolvation Gas Flow: 600 - 800 L/hr
o Desolvation Temperature: 350 - 500 °C
o Mass Range: m/z 50 - 500
o Acquisition Mode: Full scan MS

» Data Acquisition and Analysis: Acquire the mass spectra and analyze the data to identify the
[M+H]* and other relevant adducts. Verify the +3 Da mass shift from the unlabeled
Carnidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy provides detailed structural information. For Carnidazole-d3, the deuterium
substitution is at the O-methyl group, leading to the absence of a proton signal for this group in
H NMR and a characteristic signal in 2H NMR.

'H NMR Data (Predicted)
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o Chemical Shift (8) ppm o
Position . Multiplicity
(Predicted)

Imidazole-H 79-8.1 S
-CHz-N (imidazole) 44-46 t
-CHz-N (carbamothioate) 3.6-3.8 q
Imidazole-CHs 24-26 S

-NH- 7.0-7.2 t (broad)
-O-CDs Not observed

*C NMR Data (Predicted)

Position Chemical Shift (6) ppm (Predicted)
C=S 165 - 167

Imidazole C=N 150 - 152

Imidazole C-NO:2 145 - 147

Imidazole C-H 133 - 135

-O-CDs3 53 - 55 (with C-D coupling)

-CHz-N (imidazole) 47 - 49

-CHz-N (carbamothioate) 40 - 42

Imidazole-CHs 13-15

Disclaimer: The NMR data presented is based on predictive models and typical chemical shifts
for similar structures. Actual experimental data may vary.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire *H and 3C NMR spectra of Carnidazole-d3 to confirm its chemical
structure.
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Instrumentation:

e NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

o Solvent: Deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-de).

Procedure:

e Sample Preparation: Dissolve 5-10 mg of Carnidazole-d3 in approximately 0.6 mL of the
chosen deuterated solvent.

e 'H NMR Acquisition:

o Tune and shim the spectrometer.

o Acquire a standard *H NMR spectrum.

o Typical Parameters:

Pulse Program: zg30

Number of Scans: 16 - 64

Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

Spectral Width: -2 to 12 ppm

e 13C NMR Acquisition:

o Acquire a standard proton-decoupled 3C NMR spectrum.

o Typical Parameters:

» Pulse Program: zgpg30

= Number of Scans: 1024 or more (as needed for signal-to-noise)
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» Relaxation Delay: 2.0 s

» Spectral Width: 0 to 200 ppm

o Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized deuterated compound like Carnidazole-d3.
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Workflow for Spectroscopic Analysis of Carnidazole-d3.

¢ To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of
Carnidazole-d3: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12364328#spectroscopic-data-for-carnidazole-d3-
nMr-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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